2-Chloro-6-nitrobenzothiazole

Beschreibung

Historical Context and Development

2-Chloro-6-nitrobenzothiazole (CAS: 2407-11-6) was first synthesized in the mid-20th century through nitration reactions of 2-chlorobenzothiazole. Early work by Mizuno et al. (1952) demonstrated that nitration of 2-chlorobenzothiazole with potassium nitrate and sulfuric acid at 30–50°C yielded this compound as the primary product, with a 48% yield. This method established the compound’s synthetic accessibility and laid the groundwork for its subsequent applications. The compound was formally registered in chemical databases in 2005, and its structural characterization has since been refined using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Significance in Heterocyclic Chemistry

As a member of the benzothiazole family, this compound occupies a critical niche in heterocyclic chemistry. Benzothiazoles are renowned for their electron-deficient aromatic systems, which enable diverse reactivity patterns. The nitro (-NO₂) and chloro (-Cl) substituents at positions 2 and 6 enhance the compound’s electrophilicity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials. For example, it serves as a precursor to 2-cyano-6-nitrobenzothiazole, a key intermediate in fluorescent sensor development. Its role in medicinal chemistry is underscored by its structural similarity to bioactive benzothiazole derivatives, which exhibit antitumor and antimicrobial properties.

Nomenclature and Classification

The systematic naming and identifiers for this compound are as follows:

The compound is classified as a nitro-substituted benzothiazole derivative, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring.

Structural Relationship to Benzothiazole Family

This compound shares the core benzothiazole skeleton (C₇H₅NS), a heterocycle featuring sulfur and nitrogen atoms at positions 1 and 3. The chloro and nitro groups introduce distinct electronic effects:

- Chlorine at position 2 acts as a moderate electron-withdrawing group, polarizing the thiazole ring.

- Nitro at position 6 exerts a strong electron-withdrawing effect, further activating the molecule for nucleophilic substitution and cycloaddition reactions.

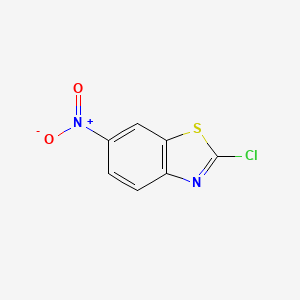

The spatial arrangement of these substituents creates a para-configuration relative to the thiazole nitrogen, enhancing conjugation and stability (Figure 1). This electronic profile distinguishes it from simpler benzothiazoles, such as 2-aminobenzothiazole, and enables specialized applications in synthetic chemistry.

Figure 1: Structural Features of this compound

$$ \text{C}7\text{H}3\text{ClN}2\text{O}2\text{S} $$

Key: Blue = Chlorine, Red = Nitro, Yellow = Sulfur, Blue = Nitrogen

The compound’s structural attributes have been validated via X-ray crystallography and computational modeling, confirming planarity and delocalized π-electron density across the fused rings. These properties underscore its utility in designing advanced materials and bioactive molecules.

Eigenschaften

IUPAC Name |

2-chloro-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSJGBXJBQHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178803 | |

| Record name | 2-Chloro-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407-11-6 | |

| Record name | 2-Chloro-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2407-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitrobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2407-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure:

- Starting Material : 2-Chlorobenzothiazole

- Reagents : Concentrated sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃)

- Temperature : The reaction is typically conducted at low temperatures (10-15 °C) to control the nitration process.

- Yield : Reports indicate yields around 80% under optimized conditions.

Nitration with Mixed Acids

Another method involves using a mixed acid approach, where nitric acid is added dropwise to a cooled solution of the starting material.

Procedure:

- Starting Material : 2-Chlorobenzothiazole

- Reagents : Nitric acid (HNO₃) mixed with sulfuric acid (H₂SO₄)

- Temperature Control : The temperature should be maintained below 15 °C during the addition.

- Yield : This method can also yield approximately 80%.

Alternative Nitration Methods

Other methods have been explored, including using sodium nitrite as a nitrating agent under acidic conditions.

Procedure:

- Reagents : Sodium nitrite (NaNO₂) and concentrated nitric acid

- Temperature : The reaction is carried out at elevated temperatures (around 95 °C).

- Yield : Yields can vary but are typically around 80% based on starting material.

The choice of reaction conditions significantly affects the yield and purity of the product. Key factors include:

Temperature Control : Maintaining low temperatures during nitration prevents over-nitration and degradation of sensitive intermediates.

Reaction Time : Extended reaction times can improve yields but may also lead to side reactions; thus, careful monitoring is essential.

Purification Steps : Post-reaction purification typically involves washing with caustic soda solutions and alcohol to remove impurities, followed by crystallization or distillation to isolate pure this compound.

The following table summarizes the various preparation methods for this compound, highlighting key parameters such as reagents used, temperature, and yield.

| Method | Starting Material | Reagents | Temperature | Yield (%) |

|---|---|---|---|---|

| Electrophilic Nitration | 2-Chlorobenzothiazole | H₂SO₄, KNO₃ | 10-15 °C | ~80 |

| Mixed Acid Nitration | 2-Chlorobenzothiazole | HNO₃ + H₂SO₄ | <15 °C | ~80 |

| Sodium Nitrite Nitration | 2-Chlorobenzothiazole | NaNO₂ + HNO₃ | 95 °C | ~80 |

The preparation of this compound can be efficiently achieved through various nitration methods. Each method offers distinct advantages regarding yield and operational simplicity. Continued research into optimizing these synthesis routes will enhance efficiency and reduce costs in industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-nitrobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.

Reduction Reactions: The major product is 2-chloro-6-aminobenzothiazole.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₇H₃ClN₂O₂S

Molecular Weight : 214.63 g/mol

Appearance : Yellow crystalline solid

Solubility : Soluble in organic solvents, limited solubility in water

The compound features a benzothiazole core with chlorine and nitro substituents, which contribute to its unique reactivity and biological activity.

Chemistry

2-Chloro-6-nitrobenzothiazole serves as an intermediate in organic synthesis , allowing for the creation of various heterocyclic compounds. Its role as a building block facilitates the development of complex organic molecules essential in pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties . It has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, indicating potential applications in treating neurodegenerative diseases . Additionally, studies have demonstrated its cytotoxic effects on cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

Medicine

Research into this compound is ongoing for its therapeutic potential . Its ability to modulate cellular pathways and inhibit specific enzymes makes it a candidate for drug development targeting cancer and inflammatory diseases. The compound has shown promise in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments , and other chemicals. Its unique properties enhance the performance of these materials .

The following table summarizes the biological activities observed with this compound:

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase |

| Cytotoxicity | Reduces viability in cancer cell lines |

| Anti-inflammatory | Lowers levels of IL-6 and TNF-α |

| Antimicrobial | Potential applications against bacterial infections |

Anticancer Properties

A study highlighted the synthesis of benzothiazole derivatives, including this compound, which exhibited significant anticancer properties. The compound effectively inhibited the proliferation of A431 and A549 cells through apoptosis induction and cell cycle arrest, showing potential as an anticancer agent .

Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of this compound significantly reduced inflammatory cytokines IL-6 and TNF-α levels in macrophage cell lines. This suggests a therapeutic role in managing chronic inflammatory conditions.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-nitrobenzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

CNB is compared to nitro-substituted heterocycles, including:

- 5-Nitroisoquinoline (NIQ): A nitro-substituted isoquinoline with a larger aromatic system.

- 2-Amino-6-nitrobenzothiazole (ANB): A benzothiazole derivative with an amino group replacing chlorine at position 2.

- 2-Mercapto-5-nitrobenzimidazole (MNB) : A benzimidazole derivative with a mercapto (-SH) group at position 2 and nitro at position 5.

- 2-Nitrothiophene (NTP) : A thiophene ring with a nitro group at position 2.

Key Structural Differences :

- Heterocyclic Core: CNB and ANB share a benzothiazole backbone, whereas NIQ, MNB, and NTP feature isoquinoline, benzimidazole, and thiophene cores, respectively.

- Substituents: CNB’s chloro and nitro groups contrast with ANB’s amino-nitro pair, MNB’s mercapto-nitro combination, and NTP’s simpler nitro-thiophene structure.

Research Findings and Functional Insights

Fluorescence Quenching Studies

CNB and its analogs were tested in dansyl-triazole macrocycle (DTMC) fluorescence quenching assays. This highlights the nitro group’s critical role in electron-deficient interactions with DTMC. CNB’s benzothiazole core likely enhances quenching efficiency compared to NTP’s thiophene due to stronger electron-withdrawing effects.

Biologische Aktivität

2-Chloro-6-nitrobenzothiazole (C₇H₃ClN₂O₂S) is an organic compound characterized by a benzothiazole core with chlorine and nitro substituents. This unique structure endows it with significant biological activities, making it a subject of research in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential applications in drug development.

Structure and Solubility

- Molecular Formula : C₇H₃ClN₂O₂S

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents, limited solubility in water

The compound's structure includes a benzene ring fused to a thiazole ring, with a chlorine atom at the 2-position and a nitro group at the 6-position. This configuration is crucial for its reactivity and biological properties.

Enzyme Interaction

This compound has been shown to interact with various enzymes, notably inhibiting acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases.

Cellular Effects

Research indicates that this compound affects cellular processes such as:

- Cell Signaling : Modulates signaling pathways influencing gene expression.

- Gene Expression : Alters the activity of transcription factors, impacting cellular metabolism and function.

- Cell Viability : Exhibits cytotoxic effects on cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase |

| Cytotoxicity | Reduces viability in cancer cell lines |

| Anti-inflammatory | Lowers levels of IL-6 and TNF-α |

| Antimicrobial | Potential applications against bacterial infections |

The molecular mechanism underlying the biological activity of this compound involves:

- Binding to specific biomolecules through its chloro and nitro groups.

- Inhibition of key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation in cancer cells .

Anticancer Properties

A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted that this compound exhibits significant anticancer properties. The compound was found to inhibit the proliferation of A431 and A549 cells effectively. The mechanism involved apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of this compound can significantly reduce inflammatory cytokines IL-6 and TNF-α levels in macrophage cell lines. This suggests potential therapeutic roles in managing inflammatory diseases .

Table 2: In Vitro Effects on Cancer Cell Lines

| Cell Line | Concentration (μM) | Proliferation Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|---|---|

| A431 | 1 | 50 | 40 | 35 |

| A549 | 2 | 65 | 50 | 45 |

| H1299 | 4 | 70 | - | - |

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for:

- Anticancer therapies : Targeting specific cancer pathways.

- Anti-inflammatory drugs : Reducing cytokine levels in chronic inflammatory conditions.

- Antimicrobial agents : Investigating its efficacy against various bacterial strains.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-nitrobenzothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of 2-chlorobenzothiazole. A scalable protocol ( ) uses concentrated H2SO4 and KNO3 at 0°C, followed by gradual warming to room temperature. Key optimization parameters include:

- Temperature control : Maintaining ≤5°C during nitration minimizes byproducts like sulfonic acid derivatives.

- Stoichiometry : A 1.1:1 molar ratio of KNO3 to substrate ensures complete nitration without over-oxidation.

- Workup : Quenching in ice-water yields a 78–85% pure product; recrystallization in ethanol improves purity to >95% .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Referencing JIS Z 7253:2019 standards ():

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for synthesis steps.

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination.

- First aid : For skin contact, rinse with 10% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can discrepancies in NMR and mass spectrometry data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism or residual solvents. A systematic approach includes:

- Deuterated solvent screening : Compare <sup>1</sup>H-NMR in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- High-resolution MS : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 215.02 for the parent compound) to rule out adducts.

- X-ray crystallography : Resolve ambiguous structures, as demonstrated for related benzothiazoles () .

Q. What strategies enhance the antimicrobial activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies () suggest:

- Electron-withdrawing groups : Substitution at C-4 with fluoro or chloro groups increases lipophilicity, improving membrane penetration.

- Heterocyclic fusion : Incorporating pyridine or thiadiazole rings (e.g., 6-(4-chlorophenyl)benzothiazole-2-amine) boosts activity against S. aureus (MIC: 2 µg/mL).

- Mechanistic validation : Use time-kill assays and efflux pump inhibition studies to differentiate bactericidal vs. static effects .

Q. How can computational methods predict the environmental toxicity of this compound?

Methodological Answer: Leverage EPA DSSTox data ( ):

- QSAR models : Input SMILES strings (e.g.,

C1=CC(=C(C2=C1N=C(S2)Cl)[N+](=O)[O-])Cl) into tools like TEST (Toxicity Estimation Software Tool) to estimate LC50 for aquatic organisms. - Degradation pathways : Simulate hydrolysis under pH 5–9 using Gaussian09; nitro-group reduction to amines is a critical detoxification step.

- Experimental validation : Compare predictions with OECD 301D biodegradation tests .

Contradictions in Published Data

Q. Why do some studies report conflicting thermal stability profiles for this compound?

Methodological Answer: Discrepancies stem from analytical techniques:

- DSC vs. TGA : Differential scanning calorimetry (DSC) may show exothermic decomposition at 210°C, while thermogravimetric analysis (TGA) indicates mass loss ≥180°C due to nitro-group elimination.

- Sample purity : Impurities like residual H2SO4 (from synthesis) lower decomposition onset by 20–30°C. Always characterize purity via HPLC (≥98% by area) before thermal analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.